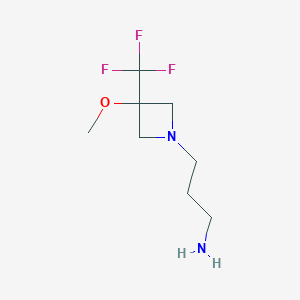
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Propan-1-amine Moiety: The propan-1-amine moiety is attached through amination reactions involving appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The azetidine ring provides structural rigidity, facilitating binding to specific receptors or active sites.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
- 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-amine
Uniqueness
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This compound’s specific combination of functional groups and structural features makes it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C8H15F3N2O |
|---|---|
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C8H15F3N2O/c1-14-7(8(9,10)11)5-13(6-7)4-2-3-12/h2-6,12H2,1H3 |
Clave InChI |
ZXBOEMUFDDWVDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1(CN(C1)CCCN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13425581.png)
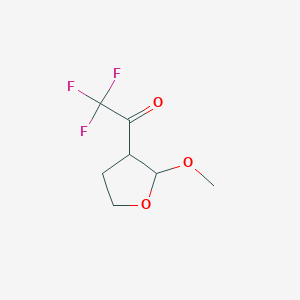

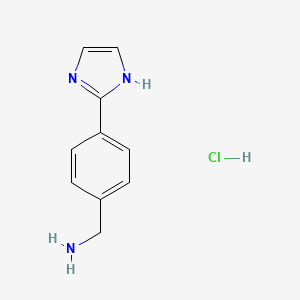
![1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13425601.png)

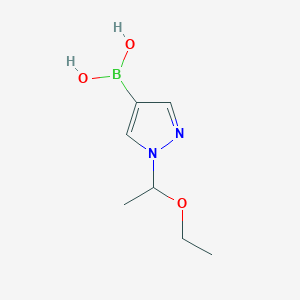
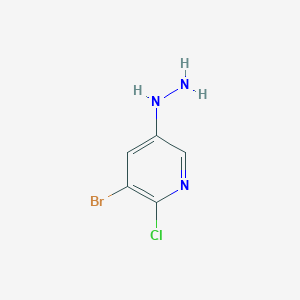
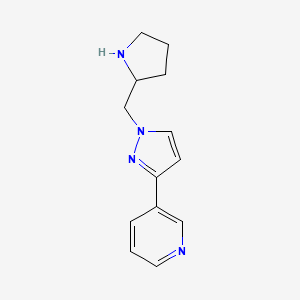
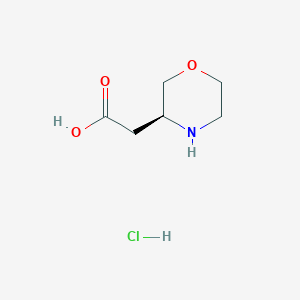
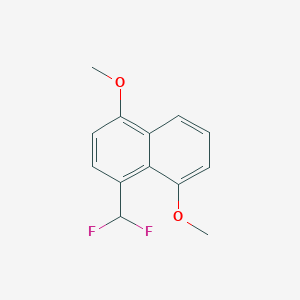

![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)

